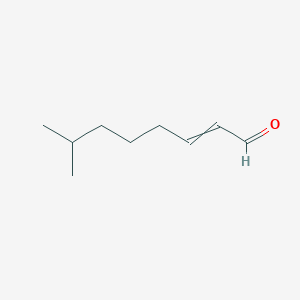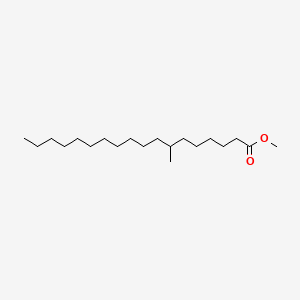
Dopamine-13C hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopamine-13C hydrochloride is a labeled form of dopamine hydrochloride, where the carbon-13 isotope is incorporated into the molecular structure. This compound is primarily used in scientific research to study the metabolic pathways and mechanisms of dopamine, a crucial neurotransmitter in the brain. Dopamine plays a significant role in regulating mood, motivation, and motor functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dopamine-13C hydrochloride typically involves the incorporation of carbon-13 into the dopamine molecule. One common method is the use of labeled precursors, such as carbon-13 labeled tyrosine, which undergoes enzymatic conversion to dopamine. The reaction conditions often include the use of specific enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically modified microorganisms that express the necessary enzymes for dopamine synthesis. These microorganisms are cultured in media containing carbon-13 labeled substrates, leading to the production of labeled dopamine, which is then converted to its hydrochloride salt form.
化学反应分析
Types of Reactions
Dopamine-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further polymerize to form polydopamine.
Reduction: Dopamine can be reduced to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Dopamine quinone and polydopamine.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various substituted dopamine derivatives depending on the reagents used.
科学研究应用
Dopamine-13C hydrochloride is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some key applications include:
Chemistry: Studying the metabolic pathways and chemical reactions of dopamine.
Biology: Investigating the role of dopamine in neurotransmission and its effects on various biological processes.
Medicine: Researching the mechanisms of dopamine-related diseases such as Parkinson’s disease and schizophrenia.
Industry: Developing advanced materials such as polydopamine-based coatings and adhesives.
作用机制
Dopamine-13C hydrochloride exerts its effects by mimicking the action of natural dopamine in the body. It binds to dopamine receptors in the brain, which are part of the G protein-coupled receptor family. This binding activates intracellular signaling pathways, leading to various physiological responses such as increased heart rate, improved mood, and enhanced motor control. The labeled carbon-13 isotope allows researchers to trace the metabolic fate of dopamine in the body and study its interactions with other molecules.
相似化合物的比较
Similar Compounds
Dopamine hydrochloride: The non-labeled form of dopamine.
Norepinephrine hydrochloride: Another catecholamine neurotransmitter with similar functions.
Epinephrine hydrochloride: A catecholamine involved in the fight-or-flight response.
Uniqueness
Dopamine-13C hydrochloride is unique due to the incorporation of the carbon-13 isotope, which makes it an invaluable tool for research involving isotopic labeling. This allows for precise tracking and analysis of dopamine’s metabolic pathways and interactions, providing insights that are not possible with non-labeled compounds.
属性
分子式 |
C8H12ClNO2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC 名称 |
4-(2-amino(213C)ethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1; |
InChI 键 |
CTENFNNZBMHDDG-VZHAHHFWSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[13CH2]N)O)O.Cl |
规范 SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)



![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)


![4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942345.png)
![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)
![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)

